N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-18-7-6-9-22-24(18)27-25(33-22)28(17-19-8-4-5-15-26-19)23(29)14-16-34(30,31)21-12-10-20(32-2)11-13-21/h4-13,15H,3,14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVJHRNISQVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl bromide.
Amide formation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with pyridin-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole moieties exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains, including those resistant to conventional antibiotics. The sulfonamide group in the compound enhances its interaction with bacterial enzymes, potentially leading to improved antimicrobial activity.
Case Study:
In a study focusing on the synthesis of benzothiazole-based compounds, it was found that derivatives similar to N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide demonstrated significant inhibition against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole and sulfonamide groups could enhance efficacy against resistant strains .
Anti-Cancer Properties
The compound is also being investigated for its potential anti-cancer properties. Benzothiazole derivatives have shown promise as inhibitors of cancer cell proliferation and migration.
Research Findings:
Recent studies have highlighted the role of benzothiazole derivatives in targeting specific cancer pathways. For example, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines in vitro, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through modulation of signaling pathways related to cell survival .
Neurological Applications
There is growing interest in the neuroprotective effects of benzothiazole derivatives. Some studies suggest that these compounds may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine.
Case Study:
A specific evaluation of related compounds indicated that they could significantly inhibit AChE activity, thereby increasing acetylcholine levels in neuronal synapses. This effect could potentially enhance cognitive function and memory retention in models of neurodegeneration .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the benzothiazole core and subsequent functionalization with sulfonamide and pyridine moieties.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Ethylbenzo[d]thiazole | Base, solvent |
| 2 | Sulfonation | 4-Methoxyphenol | Acid catalyst |
| 3 | Amidation | Pyridin-2-carboxylic acid | Coupling agent |
The careful selection of conditions and reagents is crucial for optimizing yield and purity during synthesis.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring, sulfonyl group, and pyridin-2-ylmethyl moiety can influence its reactivity, stability, and interactions with biological targets.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide, with the CAS number 923087-51-8, is a compound of interest due to its unique structural features that suggest potential biological activity. The molecular formula is and it has a molecular weight of 495.6 g/mol . This article explores its biological activities, including anticancer, antimicrobial, and anticonvulsant effects, supported by relevant studies and findings.
Structural Characteristics
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl and pyridine groups further enhances its pharmacological potential. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole | Core structure contributing to activity |
| Methoxyphenyl group | Enhances lipophilicity and activity |
| Pyridine | Contributes to receptor interactions |
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A study indicated that thiazole-based compounds exhibited IC50 values lower than standard drugs like doxorubicin, suggesting promising anticancer potential .
Case Study:
In a comparative analysis, a related thiazole compound demonstrated effective growth inhibition in HT29 and Jurkat cell lines, with mechanisms involving apoptosis and cell cycle arrest. The study emphasized the importance of structural modifications in enhancing activity .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The presence of electron-donating groups like methoxy has been linked to improved antibacterial activity. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(4-ethylbenzo[d]thiazol...) | 31.25 | Antibacterial |
| Doxorubicin | 15 | Anticancer |
| Methoxy-thiazole derivative | 25 | Antimicrobial |
3. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented, with some compounds showing significant protective effects in animal models of epilepsy. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticonvulsant properties .
Case Study:
A specific thiazole compound demonstrated a high level of protection against seizures in PTZ-induced models, indicating its potential as a therapeutic agent for epilepsy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many thiazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Membrane Disruption: Antimicrobial activity may arise from the disruption of bacterial cell membranes.
Q & A
Q. What are the established synthetic routes for this compound, and what reagents/conditions are critical for high yield?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under reflux (ethanol or methanol) .
- Step 2: Sulfonylation using 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) at room temperature .
- Step 3: N-Alkylation of the benzothiazole nitrogen with pyridin-2-ylmethyl halides, requiring catalysts like NaH or K₂CO₃ in DMF . Key reagents: Lithium aluminum hydride (reduction), hydrogen peroxide (oxidation), and Pd/C (catalytic hydrogenation) . Optimize yields by controlling reaction time (12–24 hrs) and inert atmospheres .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., using SHELX programs for refinement) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be improved when conflicting solvent systems (e.g., DMF vs. DCM) are reported for sulfonylation?
- Systematic Screening : Test solvent polarity (DMF for polar intermediates vs. DCM for non-polar steps) .
- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions in DMF .
- Catalyst Optimization : Additives like triethylamine (TEA) in DCM enhance sulfonyl group activation .
- Yield Data Comparison :
| Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|
| DMF | 80°C | 62 | |
| DCM | RT | 55 |
Q. How to address contradictions in biological activity data for structurally analogous benzothiazole derivatives?
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) against target proteins .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., 4-ethyl vs. 4-methyl groups) and test inhibitory effects in enzymatic assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity variations .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups enhancing solubility vs. reducing permeability) .
Q. What strategies resolve crystallographic disorder in the benzothiazole-pyridine hybrid structure?
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Dynamic Disorder Modeling : Assign partial occupancy to flexible groups (e.g., ethyl side chains) .
Methodological Guidance for Data Interpretation
Q. How to analyze electronic effects of the 4-methoxyphenylsulfonyl group on reactivity?
- Density Functional Theory (DFT) : Calculate electron-withdrawing/donating effects (e.g., Mulliken charges) .
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., sulfonylation kinetics) .
- UV-Vis Spectroscopy : Monitor charge-transfer transitions influenced by sulfonyl groups .
Q. What experimental designs mitigate interference from byproducts during N-alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
